molecular formula C12H9N3O2 B13503863 methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13503863
M. Wt: 227.22 g/mol
InChI Key: MDRUUHAJMYEYQG-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring, a cyanophenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final step involves esterification to obtain the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Uniqueness

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

methyl 1-(3-cyanophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H9N3O2/c1-17-12(16)11-5-6-15(14-11)10-4-2-3-9(7-10)8-13/h2-7H,1H3

InChI Key

MDRUUHAJMYEYQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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